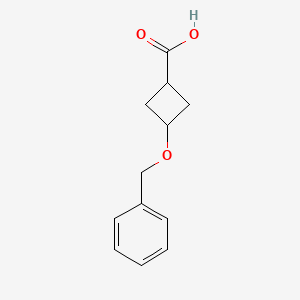

3-(Benzyloxy)cyclobutanecarboxylic acid

Beschreibung

BenchChem offers high-quality 3-(Benzyloxy)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylmethoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNOFVDQHAHVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964279, DTXSID001232666, DTXSID601242722 | |

| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4958-02-5, 84182-48-9, 84182-47-8 | |

| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-(Benzyloxy)cyclobutanecarboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)cyclobutanecarboxylic Acid

Authored by a Senior Application Scientist

Abstract

The cyclobutane motif is a structurally unique and increasingly important scaffold in modern medicinal chemistry.[1] Its rigid, puckered conformation provides a powerful tool for medicinal chemists to constrain ligands into bioactive conformations, explore novel chemical space, and improve pharmacokinetic properties. Among the diverse array of functionalized cyclobutanes, 3-(benzyloxy)cyclobutanecarboxylic acid stands out as a versatile building block. The benzyloxy group serves as a protected hydroxyl functionality, while the carboxylic acid provides a handle for further elaboration, such as amide bond formation. This guide provides an in-depth analysis of the primary synthetic pathways to this valuable intermediate, offering field-proven insights, step-by-step protocols, and a critical evaluation of the strategic choices involved in its preparation.

Strategic Overview and Retrosynthetic Analysis

The synthesis of substituted cyclobutanes is non-trivial due to the inherent ring strain of the four-membered ring, which can be approximately 26.3 kcal/mol.[1] Successful strategies must either construct the strained ring efficiently or functionalize a pre-existing cyclobutane core without inducing ring-opening side reactions.

A retrosynthetic analysis of the target molecule, 3-(benzyloxy)cyclobutanecarboxylic acid, reveals three principal disconnection strategies. These form the basis of the synthetic pathways discussed in this guide.

Diagram 1: Retrosynthetic Pathways A high-level overview of the primary disconnections for synthesizing the target molecule.

-

Pathway 1 (Functional Group Interconversion): This approach involves the benzylation of a pre-existing, commercially available 3-hydroxycyclobutanecarboxylate ester, followed by saponification to reveal the carboxylic acid. This is often the most direct route if the starting material is readily accessible.

-

Pathway 2 (Ring-Forming Cyclization): This robust strategy constructs the cyclobutane ring itself. A classic and highly effective method is the reaction of a malonic ester with a suitable 1,3-dielectrophile, such as 2-(benzyloxy)-1,3-dibromopropane. This directly installs the necessary carbon framework.

This guide will focus on these two primary pathways, as they represent the most reliable and scalable methods reported in the literature.

Pathway 1: Synthesis via Late-Stage Benzylation

This pathway leverages the commercial availability of 3-hydroxycyclobutane derivatives. The core logic is to protect the C3-hydroxyl group as a benzyl ether before hydrolyzing the C1-ester to the target carboxylic acid. This sequence avoids potential complications of protecting the carboxylic acid first.

Step A: Benzylation of Methyl 3-hydroxycyclobutanecarboxylate

The conversion of the alcohol to a benzyl ether is a cornerstone of protecting group chemistry. The Williamson ether synthesis is the most common method, employing a strong base to deprotonate the alcohol, which then acts as a nucleophile to displace a halide from benzyl bromide or chloride.

Causality of Experimental Choices:

-

Base: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation without interfering with the nucleophile or the base.

-

Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic deprotonation and then allowed to warm to room temperature to ensure the substitution reaction proceeds to completion.

Diagram 2: Workflow for Pathway 1 Step-by-step visualization of the late-stage benzylation approach.

Step B: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid. Base-mediated hydrolysis (saponification) is highly efficient and proceeds under mild conditions, which is crucial to prevent any cleavage of the newly formed benzyl ether.

Causality of Experimental Choices:

-

Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for its better solubility in mixed aqueous-organic solvent systems and for minimizing potential side reactions.

-

Solvent System: A mixture of THF and water (e.g., 3:1) is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide salt, creating a homogenous reaction environment.

-

Workup: Acidification is a critical step. After the reaction is complete, the solution is acidified (e.g., with 1M HCl) to protonate the carboxylate salt, causing the final carboxylic acid product to precipitate or be extracted into an organic solvent.

Pathway 2: Ring Formation via Malonic Ester Synthesis

This pathway is a classic example of C-C bond formation to build a carbocyclic ring. It offers the advantage of starting from simple, acyclic precursors and is highly amenable to large-scale synthesis. The key steps are the double alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Key Starting Material: 2-(Benzyloxy)-1,3-dibromopropane

The success of this pathway relies on the availability of a suitable 1,3-dielectrophile. 2-(Benzyloxy)-1,3-dibromopropane is an ideal substrate and can be prepared from epibromohydrin and benzyl bromide.

Step A: Cyclization via Double Alkylation

In this key ring-forming step, the enolate of diethyl malonate acts as a nucleophile, displacing the two bromide atoms in a sequential intramolecular fashion to form the cyclobutane ring.

Causality of Experimental Choices:

-

Base: A strong base is required to form the malonate enolate. Sodium ethoxide (NaOEt) in ethanol is the classic choice, but sodium hydride in a solvent like DMF also works very well.

-

Stoichiometry: Using two equivalents of the base relative to the malonate ensures the formation of the dianion for the second alkylation, although the reaction can also proceed stepwise with one equivalent.

-

Reaction Control: The high dilution principle is sometimes employed to favor the intramolecular cyclization over intermolecular polymerization, although for a four-membered ring formation from a 1,3-dihalide, this is often less of a concern.

Diagram 3: Workflow for Pathway 2 Step-by-step visualization of the malonic ester synthesis approach.

Step B: Hydrolysis and Decarboxylation

The product of the cyclization is a gem-dicarboxylate. To obtain the target mono-carboxylic acid, the ester groups must be hydrolyzed, and one of the resulting carboxylic acid groups must be removed.

Causality of Experimental Choices:

-

Hydrolysis: Saponification with a strong base like NaOH in an aqueous/alcoholic solvent at reflux efficiently hydrolyzes both ester groups to the corresponding dicarboxylate salt.

-

Decarboxylation: Malonic acids (1,1-dicarboxylic acids) readily lose a molecule of CO₂ upon heating, especially under acidic conditions. After hydrolysis, the reaction mixture is acidified and heated. The electron-withdrawing nature of the adjacent carboxylic acid group stabilizes the transient carbanion formed upon decarboxylation, facilitating the process.

Stereochemical Considerations

Both pathways described will generally produce a mixture of cis and trans isomers of 3-(benzyloxy)cyclobutanecarboxylic acid. The ratio of these isomers can depend on the specific reaction conditions and the steric environment during the key bond-forming steps. For many applications, this mixture is carried forward. However, if a single isomer is required, separation is typically achieved via:

-

Chromatography: Flash column chromatography can often separate the two isomers, either at the final acid stage or, more commonly, at the less polar ester intermediate stage.

-

Crystallization: Diastereomeric salt formation with a chiral amine followed by fractional crystallization is a classic method for resolving racemic carboxylic acids and can also be applied to separate geometric isomers.

Computational and experimental studies have shown that the hydride reduction of 3-substituted cyclobutanones, an alternative synthetic intermediate, is highly selective for the cis alcohol.[2] This highlights that the choice of synthetic route can have profound implications for stereochemical outcomes.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1: Late-Stage Benzylation | Pathway 2: Malonic Ester Synthesis |

| Starting Materials | Methyl 3-hydroxycyclobutanecarboxylate | Diethyl malonate, 2-(Benzyloxy)-1,3-dibromopropane |

| Number of Steps | 2 | 2 (from the dibromide) |

| Scalability | Good, limited by cost of starting material | Excellent, based on commodity chemicals |

| Key Advantages | Very direct if starting material is available. Uses well-understood, high-yielding reactions. | Classic, robust, and cost-effective for large scale. |

| Key Challenges | Dependent on the commercial availability and cost of the starting cyclobutane. | Preparation of the 2-(benzyloxy)-1,3-dibromopropane intermediate is required. |

| Stereocontrol | Produces a mixture of cis/trans isomers. | Produces a mixture of cis/trans isomers. |

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol for Pathway 1: Late-Stage Benzylation

Step A: Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 3-hydroxycyclobutanecarboxylate (1.0 eq.) in anhydrous THF to the NaH suspension via a dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient) to yield the title ester.

Step B: Synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid

-

Dissolve the methyl 3-(benzyloxy)cyclobutanecarboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq.) and stir the mixture vigorously at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of 1M HCl.

-

A white precipitate may form. If so, collect the solid by filtration. If not, extract the aqueous solution with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a white solid or viscous oil.

Conclusion

The synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid is a critical process for accessing a key building block in drug discovery and development.[3][4] This guide has detailed the two most practical and scientifically sound approaches: a direct functional group interconversion via late-stage benzylation and a de novo ring construction using the malonic ester synthesis. The choice between these pathways is primarily a strategic one, dictated by the cost and availability of starting materials, the required scale of the synthesis, and the overall project goals. Both methods are robust and provide reliable access to this important molecule, enabling further chemical exploration and the development of novel therapeutics.

References

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.MDPI.

- Cyclobutanes in Small‐Molecule Drug Candid

- Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in w

- Synthetic route for generation of designed cyclobutane fragments.

- Cyclobutane Deriv

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis.

- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold.

- Preparation method of 3-(benzyloxy)-1-cyclobutanone.

- 1,1-CYCLOBUTANEDICARBOXYLIC ACID.Organic Syntheses.

- Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.PubMed.

- Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

- 3-(benzyloxy)-cyclobutanecarboxylic acid Synthesis Routes.Guidechem.

- Benzylation of Carboxylic Acids by Oxidation-Reduction Condensation Using Quinones and Benzyloxydiphenylphosphine.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 4. researchgate.net [researchgate.net]

3-(Benzyloxy)cyclobutanecarboxylic acid chemical properties

An In-Depth Technical Guide to 3-(Benzyloxy)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

3-(Benzyloxy)cyclobutanecarboxylic acid is a bifunctional organic compound featuring a four-membered cyclobutane ring, a carboxylic acid group, and a benzyloxy ether. This unique combination of functional groups makes it a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The cyclobutane scaffold is of particular interest in drug design as it provides a rigid, three-dimensional element that can serve as a bioisosteric replacement for other common chemical motifs, offering a means to modulate physicochemical properties and explore novel chemical space.[1][2] The presence of both a carboxylic acid and a stable, yet cleavable, benzyl ether allows for orthogonal chemical modifications, rendering it a strategic intermediate for the synthesis of complex molecular architectures.

This guide provides a comprehensive technical overview of 3-(Benzyloxy)cyclobutanecarboxylic acid, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its physicochemical and spectroscopic properties, detail established synthetic protocols, explore its reactivity and applications, and conclude with essential safety and handling information.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective use in a research setting. This section outlines the key properties of 3-(Benzyloxy)cyclobutanecarboxylic acid.

Structure and Isomerism

The compound exists as two distinct geometric isomers: cis and trans. The relative orientation of the benzyloxy and carboxylic acid groups on the cyclobutane ring significantly influences the molecule's shape, polarity, and interaction with other molecules, including biological targets. The choice of isomer is therefore a critical consideration in any synthetic campaign.

Caption: Decarboxylation synthesis workflow.

Experimental Protocol:

-

Reaction Setup: Dissolve 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid (1.0 eq) in pyridine (approx. 2 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser. Rationale: Pyridine acts as a high-boiling solvent and a base to facilitate the decarboxylation mechanism.

-

Heating: Heat the reaction mixture in an oil bath at 120 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: Thermal energy is required to overcome the activation energy for the elimination of CO₂.

-

Workup: Upon completion, cool the mixture to room temperature. Remove the pyridine under reduced pressure.

-

Extraction: Add toluene to the residue and wash the organic solution three times with 1N hydrochloric acid to remove any remaining pyridine. Rationale: The acidic wash protonates the basic pyridine, making it water-soluble and easily separable from the product in the organic layer.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary. [3]

Alternative Precursor Routes

For larger-scale syntheses or when different starting materials are available, alternative routes can be considered. One notable pathway begins with the [2+2] cycloaddition of benzyl vinyl ether and dichloroketene (generated in situ). [4]The resulting dichlorocyclobutanone is then dechlorinated and oxidized to provide the target carboxylic acid. This approach highlights the modularity of cyclobutane synthesis.

Chemical Reactivity

The utility of 3-(benzyloxy)cyclobutanecarboxylic acid stems from its two primary reactive sites:

-

Carboxylic Acid Group: This functional group undergoes standard transformations, including esterification (e.g., with methanol to form methyl 3-(benzyloxy)cyclobutanecarboxylate)[5], amide bond formation, reduction to the corresponding alcohol, and conversion to an acid chloride. This versatility allows for its conjugation to a wide array of other molecules.

-

Benzyl Ether Group: The benzyl group serves as a robust protecting group for the hydroxyl functionality. It is stable to many reaction conditions but can be selectively cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to unmask the free alcohol. This deprotection step is often a key final step in a multi-step synthesis.

Part 3: Applications in Research and Development

The strategic value of this compound is most evident in its application as a molecular scaffold in the development of new chemical entities.

Role as a Synthetic Building Block

3-(Benzyloxy)cyclobutanecarboxylic acid is a key intermediate for producing more complex substituted cyclobutanes. For instance, it is a precursor to 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid, an unnatural amino acid that can be incorporated into peptides or used as a starting point for novel pharmaceuticals. [6][7]Its ability to introduce a rigid, non-planar spacer is highly sought after in structure-activity relationship (SAR) studies.

Significance in Medicinal Chemistry

The carboxylic acid functional group is a cornerstone of drug design, often acting as a hydrogen bond donor/acceptor or a charged moiety that interacts with active sites of enzymes or receptors. [8]The cyclobutane ring itself is increasingly used as a "phenyl ring mimic" or a conformationally restricted linker, helping to improve metabolic stability and fine-tune binding affinity. [1]Substituted cyclobutane carboxylic acids have been investigated for their potential as antiviral agents, particularly against the influenza virus, demonstrating the therapeutic relevance of this molecular class. [1]

Part 4: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. As a Senior Application Scientist, ensuring that all users understand the risks and handling requirements is a primary responsibility.

Hazard Identification

This compound should be handled with care, as it is classified as an irritant and is harmful if swallowed.

| Hazard Class | GHS Code | Description | Reference(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [9] |

| Skin Irritation | H315 | Causes skin irritation | [9] |

| Eye Irritation | H319 | Causes serious eye irritation | [9] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [9]|

Signal Word: Warning Pictogram: GHS07 (Exclamation Mark)

Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol ensures that risks are minimized at every step.

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust or vapors. [10][11]Ensure an eyewash station and safety shower are readily accessible. [11]2. Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat. [11]3. Handling Procedure: Avoid direct contact with skin and eyes. [10]Wash hands thoroughly after handling. Avoid generating dust. [10]4. In Case of Exposure:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [11] * Skin: Wash off with plenty of soap and water. If irritation persists, seek medical advice. [11] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [11] * Ingestion: Rinse mouth with water and seek immediate medical attention. [9]

-

Storage and Stability

Proper storage is essential for maintaining the compound's purity and integrity.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. [10][11]The recommended storage temperature is room temperature. [5]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [12]

Conclusion

3-(Benzyloxy)cyclobutanecarboxylic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined stereochemistry, orthogonal reactive handles, and the valuable cyclobutane core make it an important building block for medicinal chemists and synthetic researchers. By understanding its properties, synthesis, and handling requirements, scientists can effectively leverage this compound to construct novel molecules with tailored functions, paving the way for advancements in drug discovery and materials science.

References

-

Capot Chemical. (2010). MSDS of 3-benzyloxy-cyclobutanecarboxylic acid. Retrieved from [Link]

-

Thomson, R. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2033–2046. Retrieved from [Link]

- Google Patents. (n.d.). CN111320535B - Preparation method of 3-(benzyloxy)-1-cyclobutanone.

-

Capot Chemical. (n.d.). Specifications of 3-benzyloxy-cyclobutanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

-

University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. Retrieved from [Link]

-

Chemdad. (n.d.). 3-benzyloxy-cyclobutanecarboxylic acid. Retrieved from [Link]

-

CP Lab Safety. (n.d.). trans-3-benzyloxycyclobutanecarboxylic acid, min 97%. Retrieved from [Link]

- Google Patents. (n.d.). CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof.

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved from [Link]

-

Klein, C., & Köster, H. (2015). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

-

Flinn Scientific. (2010). MSDS #050306. Retrieved from [Link]

Sources

- 1. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-benzyloxy-cyclobutanecarboxylic acid CAS#: 4958-02-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-benzyloxy-cyclobutanecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Page loading... [guidechem.com]

- 7. bldpharm.com [bldpharm.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. chemicalbook.com [chemicalbook.com]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

- 12. cabarrus-nc.safeschoolssds.com [cabarrus-nc.safeschoolssds.com]

An In-depth Technical Guide to 3-(Benzyloxy)cyclobutanecarboxylic Acid: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)cyclobutanecarboxylic acid, a pivotal building block in contemporary organic synthesis and medicinal chemistry. A critical clarification is addressed herein: the compound of interest, 3-(Benzyloxy)cyclobutanecarboxylic acid, is correctly identified by CAS Number 4958-02-5 . The CAS Number 15760-35-7, as initially queried, corresponds to a different chemical entity, 3-Methylenecyclobutanecarbonitrile. This guide will focus exclusively on the properties, synthesis, and applications of 3-(Benzyloxy)cyclobutanecarboxylic acid (CAS 4958-02-5), offering field-proven insights and detailed protocols for its effective utilization in research and drug development.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane motif, once considered an esoteric curiosity in drug design, has emerged as a valuable scaffold for introducing three-dimensional complexity into molecular architectures. Its rigid, puckered conformation allows for precise spatial orientation of substituents, enabling chemists to explore novel regions of chemical space and enhance interactions with biological targets. The carboxylic acid functional group is a common feature in numerous pharmaceuticals, often serving as a key binding element or a handle for further chemical modification.[1] 3-(Benzyloxy)cyclobutanecarboxylic acid uniquely combines these features, offering a versatile platform for the synthesis of innovative therapeutics. The benzyloxy group provides a stable protecting group for the hydroxyl functionality, which can be readily removed under standard hydrogenolysis conditions, revealing a reactive handle for subsequent synthetic transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 4958-02-5 | [2][3] |

| Molecular Formula | C12H14O3 | [2][3][4] |

| Molecular Weight | 206.24 g/mol | [2][4] |

| Appearance | White to off-white solid | [5][6] |

| Boiling Point | 352.7 °C at 760 mmHg | [3] |

| Density | 1.199 g/cm³ | [3] |

| pKa | 4.48 ± 0.40 (Predicted) | [7] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [7][8] |

Spectroscopic Characterization:

While a comprehensive set of publicly available spectra is not readily accessible, typical analytical data for this compound would include:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be consistent with the structure, showing characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the cyclobutane ring.[5]

-

¹³C NMR Spectroscopy: The carbon NMR would display distinct resonances for the carboxyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the cyclobutane ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis Strategies and Methodologies

The synthesis of 3-(Benzyloxy)cyclobutanecarboxylic acid and its precursors, such as 3-(benzyloxy)-1-cyclobutanone, has been approached through various routes. A common strategy involves the [2+2] cycloaddition of benzyl vinyl ether with a suitable ketene precursor, followed by further functional group manipulations.

Illustrative Synthetic Workflow:

Caption: Generalized synthetic workflow for 3-(Benzyloxy)cyclobutanecarboxylic acid.

Experimental Protocol: Synthesis of 3-(Benzyloxy)cyclobutanone (Precursor)

This protocol is adapted from established literature procedures for similar transformations.[9]

-

Reaction Setup: To a solution of benzyl vinyl ether (1 equivalent) in a suitable aprotic solvent (e.g., diethyl ether), add a zinc-copper couple (15 equivalents).

-

Reagent Addition: Slowly add trichloroacetyl chloride (2.5 equivalents) to the mixture over several hours at room temperature. The slow addition is crucial to control the exothermic reaction and the in-situ formation of dichloroketene.

-

Work-up and Dechlorination: Upon completion of the cycloaddition, the reaction is quenched, and the resulting dichlorinated cyclobutanone intermediate is subjected to dechlorination using zinc powder to yield 3-(benzyloxy)cyclobutanone.[10]

-

Purification: The crude product is purified by column chromatography to afford the desired ketone.

The subsequent oxidation of the cyclobutanone to the corresponding carboxylic acid can be achieved using various standard oxidizing agents.

Applications in Drug Discovery and Development

3-(Benzyloxy)cyclobutanecarboxylic acid is a valuable intermediate in the synthesis of complex molecules for pharmaceutical applications. Its utility stems from the conformational rigidity of the cyclobutane core and the presence of two orthogonal functional groups.

Logical Flow of Application:

Caption: Synthetic utility of 3-(Benzyloxy)cyclobutanecarboxylic acid in medicinal chemistry.

Key Synthetic Transformations:

-

Amide Bond Formation: The carboxylic acid moiety can be readily coupled with a wide range of amines to form amides, a common linkage in many drug molecules.

-

Esterification: The acid can be converted to various esters, which may act as prodrugs or serve as intermediates for further reactions.

-

Deprotection and Further Functionalization: The benzyl protecting group can be selectively removed via hydrogenolysis to unmask the hydroxyl group. This allows for the introduction of other functional groups through etherification, esterification, or oxidation, enabling the exploration of structure-activity relationships (SAR).

The rigid cyclobutane scaffold helps to lock the relative orientation of the substituents, which can lead to improved binding affinity and selectivity for the target protein.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-(Benzyloxy)cyclobutanecarboxylic acid.

Hazard Identification:

Recommended Precautions:

-

Handling: Avoid contact with skin, eyes, and clothing.[4][8] Avoid formation of dust and aerosols.[4] Use only in a well-ventilated area.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[4][8] Store at room temperature.[7]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12]

-

In case of skin contact: Wash off with soap and plenty of water.[8][12]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8][12]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[12]

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.[4][8]

Conclusion

3-(Benzyloxy)cyclobutanecarboxylic acid (CAS 4958-02-5) is a strategically important building block for researchers and scientists in the field of drug development. Its unique combination of a conformationally restricted cyclobutane core and versatile functional groups offers a reliable platform for the synthesis of novel, three-dimensional molecules. A clear understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics. By providing a robust scaffold for exploring diverse chemical space, this compound will continue to be a valuable tool in the quest for new and improved medicines.

References

-

Capot Chemical. (2010, July 20). MSDS of 3-benzyloxy-cyclobutanecarboxylic acid. Retrieved from [Link]

- Google Patents. (2020). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

- Leyan. (2024). Certificate of Analysis - 3-(Benzyloxy)cyclobutanecarboxylic acid. Retrieved from a sample COA, specific URL may vary.

-

MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Retrieved from [Link]

- Google Patents. (2013). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

-

Chemdad. 3-benzyloxy-cyclobutanecarboxylic acid. Retrieved from [Link]

-

LookChem. 3-benzyloxy-cyclobutanecarboxylic acid. Retrieved from [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. Retrieved from [Link]

-

Morton, D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2039-2051. Retrieved from [Link]

Sources

- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Benzyloxy-cyclobutanecarboxylic acid 97% | CAS: 4958-02-5 | AChemBlock [achemblock.com]

- 3. Page loading... [guidechem.com]

- 4. capotchem.com [capotchem.com]

- 5. file.leyan.com [file.leyan.com]

- 6. 3-benzyloxy-cyclobutanecarboxylic acid, CasNo.4958-02-5 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 7. 3-benzyloxy-cyclobutanecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 11. 3-(Benzyloxy)cyclobutanecarboxylic acid | 4958-02-5 [sigmaaldrich.cn]

- 12. chemicalbook.com [chemicalbook.com]

(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid structure

An In-Depth Technical Guide to (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic Acid: A Scaffold for Modern Drug Discovery

Executive Summary

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures. Three-dimensional, sp³-rich scaffolds are increasingly recognized for their potential to unlock new chemical space and enhance drug-like properties. Among these, the cyclobutane ring has emerged as a uniquely valuable motif. Its puckered conformation and inherent ring strain offer a rigid framework that can pre-organize pharmacophoric elements, improve metabolic stability, and provide novel intellectual property.[1][2]

This guide provides a comprehensive technical overview of (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid, a stereochemically defined building block that embodies the strategic advantages of the cyclobutane core. We will delve into its structural and chemical properties, present a detailed, field-proven methodology for its stereoselective synthesis, outline a robust analytical characterization workflow, and explore its strategic applications in drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds to accelerate the discovery of next-generation medicines.

The Cyclobutane Motif: A Strategic Asset in Medicinal Chemistry

The cyclobutane ring, once considered an esoteric curiosity, is now a validated component in drug design.[3] Its utility stems from a unique combination of physical and chemical properties that distinguish it from more flexible aliphatic chains or planar aromatic rings.

-

Conformational Restriction: The cyclobutane ring is not flat; it adopts a puckered or "butterfly" conformation to relieve torsional strain.[1] This rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing potency. By locking substituents into well-defined spatial orientations, it allows for precise probing of receptor binding pockets and can enhance selectivity.[4]

-

Improved Metabolic Stability: The replacement of metabolically labile groups, such as gem-dimethyl or isopropyl moieties, with a cyclobutane ring can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving a compound's pharmacokinetic profile.[4]

-

Vectorial Orientation: The 1,3-disubstituted pattern on a cyclobutane ring, as seen in the title compound, allows for the precise projection of functional groups in either a cis or trans orientation. This provides a powerful tool for optimizing interactions with a target protein.

-

Novel Chemical Space: Incorporating cyclobutane scaffolds increases the three-dimensional character (fraction of sp³ carbons) of a molecule, a property often correlated with higher clinical success rates. It provides a distinct structural alternative to more commonly used rings like cyclohexane or piperidine.[1]

(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid is a bifunctional building block that combines the advantages of the rigid cyclobutane core with two critical functional groups: a carboxylic acid for polar interactions or further derivatization, and a benzyloxy group that can serve as a protecting group or a lipophilic binding element.

Molecular Structure and Physicochemical Properties

The precise stereochemistry of (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid is critical to its function, defining the spatial relationship between the carboxylic acid and the benzyloxy group in a trans configuration across the four-membered ring.

Table 1: Compound Identifiers

| Property | Value | Source |

| IUPAC Name | (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid | - |

| Synonyms | trans-3-(Benzyloxy)cyclobutanecarboxylic acid | - |

| CAS Number | 4958-02-5 (for racemate) | [5] |

| Molecular Formula | C₁₂H₁₄O₃ | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

| SMILES | O=C(O)[C@H]1CC1 | - |

| InChIKey | (Inferred from racemate) | - |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Expected to be an off-white solid or yellow liquid. | The racemate is described as a yellow liquid[5]. |

| Solubility | Soluble in organic solvents (MeOH, DCM, EtOAc); slightly soluble in water. | Based on typical properties of similar carboxylic acids[6]. |

| pKa | ~4.5 (Predicted) | The acidity is comparable to other aliphatic carboxylic acids. |

| Storage | Store at 0-8 °C under an inert atmosphere. | Recommended for long-term stability[5]. |

Stereoselective Synthesis: A Validated Protocol

Achieving high stereochemical purity is paramount. A common and robust strategy involves the asymmetric reduction of a prochiral ketone precursor, 3-oxocyclobutanecarboxylic acid, which is commercially available or can be synthesized via several established routes.[6][7] The following multi-step protocol is designed for reliability and scalability.

Synthetic Workflow Diagram

Caption: Stereoselective synthesis workflow for the target compound.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

Causality: The carboxylic acid is protected as a methyl ester to prevent interference with the subsequent borane reduction and benzylation steps. Fischer esterification is a classic and cost-effective method for this transformation.

-

Protocol:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-oxocyclobutane-1-carboxylate, which can often be used in the next step without further purification.

-

Step 2: Asymmetric Ketone Reduction

-

Causality: This is the key stereochemistry-determining step. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of ketones. The (R)-CBS catalyst directs the borane reagent to one face of the carbonyl, yielding the desired (3R)-hydroxyl stereocenter. The relative trans stereochemistry is the thermodynamically favored outcome.

-

Protocol:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, as a 1M solution in toluene).

-

Cool the flask to -20 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) dropwise.

-

Stir for 15 minutes, then add a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous toluene dropwise, maintaining the internal temperature below -15 °C.

-

Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure. The crude product, methyl (1R,3R)-3-hydroxycyclobutane-1-carboxylate, is purified by silica gel chromatography.

-

Step 3: O-Benzylation (Williamson Ether Synthesis)

-

Causality: The hydroxyl group is protected as a benzyl ether. This is a stable protecting group that can be removed under hydrogenolysis conditions if needed. Sodium hydride is a strong, non-nucleophilic base used to deprotonate the alcohol, forming a reactive alkoxide.

-

Protocol:

-

Dissolve methyl (1R,3R)-3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by adding saturated ammonium chloride solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by silica gel chromatography to yield methyl (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylate.

-

Step 4: Saponification

-

Causality: The final step is the hydrolysis of the methyl ester to reveal the target carboxylic acid. Saponification with a base like lithium hydroxide is effective and typically proceeds without epimerization of the stereocenters.

-

Protocol:

-

Dissolve the ester from Step 3 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

-

Concentrate the mixture to remove THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid.

-

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of structure, identity, and purity. A multi-technique approach is essential.

Analytical Workflow

Caption: Quality control workflow for final compound validation.

Expected Spectroscopic Data

The following table summarizes the expected signals for the characterization of the title compound.

Table 3: Spectroscopic Characterization Data

| Technique | Expected Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 4.50 (s, 2H, -OCH₂Ph), 4.10-4.20 (m, 1H, CH-OBn), 2.80-2.95 (m, 1H, CH-COOH), 2.20-2.50 (m, 4H, ring CH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~180 (C=O), ~138 (Ar-C), ~128.5 (Ar-CH), ~127.8 (Ar-CH), ~75 (CH-O), ~70 (-OCH₂Ph), ~40 (CH-COOH), ~30 (ring CH₂) |

| FT-IR (thin film, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1100 (C-O stretch), ~3030, 1600, 1495 (aromatic C-H and C=C)[8] |

| HRMS (ESI-) | Calculated for C₁₂H₁₃O₃⁻ [M-H]⁻: 205.0865. Found: 205.xxxx |

Applications in Drug Design and Development

(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid is not merely a chemical curiosity; it is a tool for solving complex problems in drug design. Its value lies in its application as a conformationally restricted scaffold and a bioisostere.

-

Rigid Scaffolding: The compound can be used as a rigid mimic of more flexible structures. For example, it can serve as a constrained analogue of γ-hydroxybutyric acid (GHB) or other linear molecules, helping to define the bioactive conformation required for receptor binding.

-

Bioisosteric Replacement: The carboxylic acid group is a common pharmacophore found in over 450 marketed drugs, crucial for forming salt bridges or hydrogen bonds.[9][10] However, it can also lead to poor membrane permeability and rapid clearance. This building block allows for the precise placement of this critical group, while the rigid core can be used to replace other less stable or less selective molecular fragments.

-

Fragment-Based Drug Discovery (FBDD): As a well-defined, stereochemically pure fragment, it is an ideal starting point in FBDD campaigns. Its two distinct functional handles allow for controlled, vector-oriented elaboration into more potent lead compounds.

Conceptual Application Workflow

Caption: Logic diagram showing the compound's value proposition in drug discovery.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring safe laboratory practice is non-negotiable. While a specific MSDS for the (1R,3R)-isomer is not widely available, data from the racemate and similar compounds provide a strong basis for a safety assessment.[5][11]

-

Hazard Identification:

-

Causes skin irritation (GHS Category 2).

-

Causes serious eye irritation (GHS Category 2A).

-

May cause respiratory irritation (GHS Category 3).

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[11]

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place, away from incompatible materials (e.g., strong oxidizing agents, strong bases).

-

Recommended storage temperature is 0-8 °C for optimal long-term stability.[5]

-

Conclusion

(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid represents a convergence of several key strategies in modern medicinal chemistry. It offers the conformational rigidity and metabolic stability of the cyclobutane core, combined with the versatility of its carboxylic acid and benzyloxy functionalities. The stereoselective synthesis outlined in this guide provides a reliable pathway to access this high-value building block with excellent chemical and optical purity. For drug discovery teams aiming to enhance the three-dimensional character of their compound libraries and develop candidates with superior pharmacological properties, this molecule serves as an authoritative and powerful starting point.

References

-

3-Benzyloxy-cyclobutanecarboxylic acid 97% . AChemBlock.

-

1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid . BLDpharm.

-

3-Oxocyclobutanecarboxylic acid . ChemicalBook.

-

Synthesis method of 3-oxocyclobutanecarboxylic acid . Google Patents (CN103232340A).

-

Cyclobutanes in Small‐Molecule Drug Candidates . PubMed Central, National Institutes of Health.

-

Carboxylic Acid (Bio)Isosteres in Drug Design . PubMed Central, National Institutes of Health.

-

Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G . National Institutes of Health.

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties . Hindawi.

-

Safety Data Sheet for (1s,3s)-1-amino-3-(benzyloxy)cyclobutane-1-carboxylic acid hydrochloride . Enamine.

-

Cyclobutane Derivatives in Drug Discovery . PharmaBlock.

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . AIR Unimi.

-

Cyclobutanes in Small-Molecule Drug Candidates . Radboud Repository.

-

Explore Our Novel Cyclobutane Derivatives . Life Chemicals.

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization . ResearchGate.

-

The C=O Bond, Part III: Carboxylic Acids . Spectroscopy Online.

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres . PubMed, National Institutes of Health.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. lifechemicals.com [lifechemicals.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 3-Benzyloxy-cyclobutanecarboxylic acid 97% | CAS: 4958-02-5 | AChemBlock [achemblock.com]

- 6. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to 3-(Benzyloxy)cyclobutane-1-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(benzyloxy)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, explore its synthetic routes, and discuss its applications in the development of novel therapeutics.

Core Molecular Attributes

3-(Benzyloxy)cyclobutane-1-carboxylic acid, with the CAS number 4958-02-5, is a disubstituted cyclobutane derivative.[1] The presence of both a carboxylic acid and a benzyloxy group makes it a versatile intermediate for introducing the cyclobutane scaffold into larger, more complex molecules.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for characterization using mass spectrometry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| CAS Number | 4958-02-5 | [1][2] |

| Boiling Point | 352.675°C at 760 mmHg | [2] |

| Density | 1.199 g/cm³ | [2] |

| Flash Point | 136.744°C | [2] |

| Refractive Index | 1.562 | [2] |

| LogP | 2.06640 | [2] |

Synthesis and Methodologies

The synthesis of 3-(benzyloxy)cyclobutane-1-carboxylic acid and its precursors often involves multi-step sequences. While a direct, one-pot synthesis is not commonly reported, related structures can be synthesized through various organic reactions. For instance, the synthesis of the closely related 3-(benzyloxy)-1-cyclobutanone has been described through different routes, which can be adapted to produce the carboxylic acid derivative.

One plausible synthetic approach involves the [2+2] cycloaddition of benzyl vinyl ether with a suitable ketene equivalent, followed by further functional group manipulations.[3] Another strategy involves the nucleophilic substitution on a pre-formed cyclobutane ring.[4]

Exemplary Synthetic Workflow

Below is a conceptual workflow for the synthesis of a 3-substituted cyclobutane precursor, which could be further elaborated to yield the target carboxylic acid. This diagram illustrates a general strategy for constructing the cyclobutane ring.

Sources

An In-depth Technical Guide to the Solubility of 3-(Benzyloxy)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

3-(Benzyloxy)cyclobutanecarboxylic acid is a bifunctional organic molecule featuring a cyclobutane scaffold, a carboxylic acid moiety, and a benzyl ether. This unique combination of a rigid aliphatic ring, an ionizable acidic group, and a lipophilic aromatic group makes it an attractive intermediate in the synthesis of complex molecules, particularly in medicinal chemistry.

The aqueous solubility of a compound is a critical physicochemical parameter that dictates its journey through the drug development pipeline. Poor solubility can lead to a cascade of challenges, including:

-

Unreliable Bioassay Results: Precipitation of the compound in in vitro assay media can lead to inaccurate measurements of biological activity.[1][2]

-

Formulation Difficulties: Developing a stable and effective dosage form for both preclinical and clinical studies becomes a significant hurdle.[3][4]

-

Poor Bioavailability: Low solubility often correlates with poor absorption from the gastrointestinal tract, limiting the oral bioavailability of a potential drug candidate.[4][5]

Therefore, a thorough understanding and accurate measurement of the solubility of 3-(Benzyloxy)cyclobutanecarboxylic acid are not merely academic exercises; they are essential prerequisites for its successful application in research and development.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a molecule is intrinsically linked to its structural and chemical properties.[3] By examining the known characteristics of 3-(Benzyloxy)cyclobutanecarboxylic acid, we can construct a scientifically grounded hypothesis of its solubility behavior.

| Property | Value / Prediction | Source | Implication for Solubility |

| CAS Number | 4958-02-5 | [6][7] | Unique identifier for the specific chemical entity. |

| Molecular Formula | C₁₂H₁₄O₃ | [6][7] | Indicates the elemental composition. |

| Molecular Weight | 206.24 g/mol | [6] | A relatively small molecule, which is generally favorable for solubility. |

| Physical Form | Solid (White to off-white) | [7] | Indicates that crystal lattice energy will be a factor in thermodynamic solubility. |

| Predicted pKa | 4.48 ± 0.40 | [7] | The carboxylic acid group will be ~50% ionized at pH 4.48. Solubility will be highly pH-dependent, increasing dramatically in basic conditions (pH > 6). |

| Calculated LogP | 2.06640 | [6] | Indicates moderate lipophilicity. The compound is not excessively "greasy," but the benzyl and cyclobutane groups limit its inherent aqueous solubility. |

| Boiling Point | 352.7 °C at 760 mmHg | [6] | High boiling point reflects strong intermolecular forces in the liquid state. |

Expert Analysis: The structure of 3-(Benzyloxy)cyclobutanecarboxylic acid presents a classic duality. The carboxylic acid group is a polar, hydrogen-bonding moiety that promotes interaction with water.[8] However, the bulky, non-polar benzyloxy and cyclobutane groups will dominate the molecule's character, particularly at pH values below its pKa.

Therefore, we can predict:

-

Low solubility in neutral or acidic aqueous media (e.g., water, pH < 5 buffers).

-

Significantly increased solubility in basic aqueous media (e.g., 5% NaHCO₃, 5% NaOH, PBS at pH 7.4) due to the deprotonation of the carboxylic acid to form the much more polar and water-soluble carboxylate salt.[9][10][11]

-

Good solubility in polar organic solvents such as ethanol, methanol, and DMSO, and moderate solubility in less polar solvents like ethyl acetate or dichloromethane.

For context, the parent compound, Cyclobutanecarboxylic acid, is described as only slightly soluble in water but soluble in ethanol and ether.[12][13] The addition of the large, hydrophobic benzyloxy group to this structure will almost certainly decrease its aqueous solubility further.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility in a drug discovery context, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[1][3]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the dissolved solute is in equilibrium with an excess of the undissolved solid.[14] This value is critical for formulation and late-stage development, as it defines the absolute concentration limit under specific conditions.[4]

-

Kinetic Solubility: This is a high-throughput assessment of how readily a compound dissolves and stays in solution under specific, non-equilibrium conditions.[3][5] Typically, it involves adding a small amount of a concentrated DMSO stock solution to an aqueous buffer.[2][15] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state before precipitation occurs. It is invaluable for the rapid screening of large compound libraries in early discovery to flag potential issues.[1]

The choice of which solubility to measure is dictated by the stage of research. For a key building block like 3-(Benzyloxy)cyclobutanecarboxylic acid, determining its thermodynamic solubility is paramount for understanding its fundamental properties.

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the solubility of 3-(Benzyloxy)cyclobutanecarboxylic acid.

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.[1] It measures the concentration of the compound in a saturated solution after a prolonged incubation period.

Principle: An excess amount of the solid compound is agitated in a buffer of interest for a sufficient time to allow the system to reach equilibrium. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified by a suitable analytical method like HPLC-UV or LC-MS.[16]

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of solid 3-(Benzyloxy)cyclobutanecarboxylic acid into a 1.5 mL glass vial.[14]

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the vial.[14]

-

Equilibration: Seal the vial and place it in a shaker or thermomixer set to a consistent temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm).[14] Incubate for 24 hours to ensure equilibrium is reached.[14]

-

Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant, being cautious not to disturb the solid pellet. For best results, filter the supernatant through a 0.45 µm filter.

-

Quantification:

-

Data Reporting: The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.[16]

Causality and Trustworthiness:

-

Excess Solid: Using an excess of the compound is critical to ensure that the solution becomes saturated, which is the definition of equilibrium solubility.

-

24-Hour Incubation: This extended period minimizes the risk of measuring a non-equilibrium state and allows for slow dissolution kinetics of crystalline solids.

-

Filtration/Centrifugation: This step is essential to remove any undissolved microparticles that would artificially inflate the measured concentration.

-

HPLC/LC-MS Quantification: These analytical techniques provide the necessary sensitivity and selectivity to accurately measure the compound's concentration, even at low levels.

Protocol 2: Kinetic Solubility from DMSO Stock

This high-throughput method is ideal for rapid assessment in early discovery.[5][15]

Principle: A concentrated DMSO stock solution of the test compound is diluted into an aqueous buffer. After a short incubation, the amount of compound that has precipitated is assessed, either directly by light scattering (nephelometry) or by measuring the concentration remaining in solution after filtration.[1][3][15]

Step-by-Step Methodology (Using Filtration and LC-MS Analysis):

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(Benzyloxy)cyclobutanecarboxylic acid in 100% DMSO.[5]

-

Sample Preparation: In a microtiter plate well, add 2 µL of the 10 mM DMSO stock solution to 98 µL of the test buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.[2]

-

Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.[1][2]

-

Filtration: Transfer the contents of each well to a filter plate (e.g., Millipore MultiScreen® Solubility filter plate) and apply vacuum to collect the filtrate in a clean collection plate.[2]

-

Quantification: Analyze the filtrate using LC-MS/MS or HPLC-UV against a standard curve prepared in the same buffer/DMSO mixture.[1]

-

Data Reporting: The result is reported as the kinetic solubility in µM.

Causality and Trustworthiness:

-

DMSO Start: This mimics the process used in most automated HTS biological assays, making the data directly relevant to those experiments.

-

Short Incubation: The 1.5-2 hour timeframe is chosen to balance throughput with allowing time for precipitation of poorly soluble compounds. The system is not at equilibrium.

-

Filtration: This step cleanly separates the precipitated solid from the dissolved compound, allowing for accurate quantification of the soluble fraction.[2]

Visualization of Experimental Workflows

The following diagram illustrates the distinct workflows for determining thermodynamic and kinetic solubility.

Caption: Comparative workflows for thermodynamic and kinetic solubility assays.

Conclusion

While direct, published solubility data for 3-(Benzyloxy)cyclobutanecarboxylic acid is scarce, a robust scientific assessment based on its physicochemical properties is possible. Its structure suggests a classic pH-dependent solubility profile, characterized by poor aqueous solubility at neutral and acidic pH, which can be significantly enhanced under basic conditions. The provided LogP value indicates moderate lipophilicity, suggesting it will be soluble in common organic solvents.

For drug development professionals and researchers, relying on predictions is insufficient. The detailed, authoritative protocols for both thermodynamic and kinetic solubility determination provided in this guide offer a clear path to generating the high-quality, reliable data necessary to advance research programs. The choice between the gold-standard shake-flask method and the high-throughput DMSO-based assay will depend on the specific scientific question and the stage of the research project.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Bio-protocol. (2025). In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

University of Toronto. Carboxylic Acid Unknowns and Titration. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Solubility of Things. Cyclobutanecarboxylic acid. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [https://sites.uci.edu/chem51b/files/2011/05/15_ Expt13_Unkowns_Part2_41p.pdf]([Link]_ Expt13_Unkowns_Part2_41p.pdf)

-

Scribd. Carboxylic Acid & Phenol. [Link]

-

Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Page loading... [guidechem.com]

- 7. 3-benzyloxy-cyclobutanecarboxylic acid CAS#: 4958-02-5 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. nbinno.com [nbinno.com]

- 13. Cyclobutanecarboxylic acid CAS#: 3721-95-7 [m.chemicalbook.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the NMR Spectra of 3-(Benzyloxy)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)cyclobutanecarboxylic acid is a disubstituted cyclobutane derivative of interest in medicinal chemistry and organic synthesis. The rigid, puckered nature of the cyclobutane ring, combined with the electronic and steric influences of the benzyloxy and carboxylic acid substituents, gives rise to complex and informative Nuclear Magnetic Resonance (NMR) spectra. A thorough understanding of these spectra is paramount for structural elucidation, stereochemical assignment (cis/trans isomerism), and conformational analysis. This guide provides a detailed examination of the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this molecule, offering field-proven insights for accurate spectral interpretation.

Core Principles of Cyclobutane NMR

The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain. This conformational flexibility significantly impacts the NMR spectra, influencing both chemical shifts and coupling constants.[1] In substituted cyclobutanes, the protons and carbons are no longer chemically equivalent, and their magnetic environments are dictated by the nature and orientation (axial vs. equatorial) of the substituents.[1]

The Influence of Substituents

In 3-(benzyloxy)cyclobutanecarboxylic acid, the electron-withdrawing carboxylic acid group and the benzyloxy group, which possesses both inductive and anisotropic effects, create a complex electronic environment within the cyclobutane ring. The benzyloxy group, with its aromatic ring, will induce notable anisotropic effects, shielding or deshielding nearby protons depending on their spatial orientation relative to the phenyl ring.

Predicted ¹H NMR Spectral Analysis

Workflow for ¹H NMR Spectral Prediction

Caption: Standard workflow for preparing an NMR sample and acquiring spectral data.

Self-Validating System:

-

Solvent Choice: Chloroform-d (CDCl₃) is a common choice for small organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but the residual water peak will be more prominent. The broad carboxylic acid proton signal will be readily observable in DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm. [2]* 2D NMR: For unambiguous assignment of all protons and carbons, and for definitive stereochemical analysis, a suite of 2D NMR experiments is highly recommended.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining the stereochemistry (cis vs. trans).

-

Conclusion

The NMR spectral analysis of 3-(benzyloxy)cyclobutanecarboxylic acid is a multifaceted task that requires a solid grounding in the principles of chemical shifts, coupling constants, and the unique conformational properties of the cyclobutane ring. While experimental data provides the ultimate confirmation, a detailed predicted spectrum serves as a powerful tool for initial analysis and for guiding further experimental work. By systematically evaluating the electronic and steric effects of the substituents and leveraging the power of 2D NMR techniques, researchers can achieve a comprehensive structural and stereochemical characterization of this molecule, a critical step in the drug development and chemical synthesis pipeline.

References

-